

# YM-201636: A Technical Guide to a Potent PIKfyve Inhibitor

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## Compound of Interest

Compound Name: YM-201636

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## Abstract

**YM-201636** is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and membrane homeostasis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **YM-201636**. It is intended to serve as a valuable resource for researchers in cell biology, oncology, and virology, as well as for professionals in drug discovery and development. This document details the inhibitory profile of **YM-201636**, its effects on cellular signaling pathways, and protocols for key in vitro and cellular assays.

## Chemical Structure and Properties

**YM-201636**, with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide, is a pyridofuopyrimidine derivative.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>21</sub> N <sub>7</sub> O <sub>3</sub>	[2]
Molecular Weight	467.48 g/mol	[2]
CAS Number	371942-69-7	[2]
Appearance	Crystalline solid	[2]
SMILES	<chem>C1COCCN1C2=NC3=C(OC4=C3C=CC=N4)C(=N2)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N</chem>	[2]
InChI Key	YBPIBGNBHHGLEB-UHFFFAOYSA-N	[2]
Solubility	DMSO: 12 mg/mL (25.66 mM)	[3]

While a detailed, step-by-step synthesis protocol for **YM-201636** is not publicly available, its synthesis falls within the established methodologies for preparing complex heterocyclic compounds, likely involving multi-step reactions to construct the pyridofuopyrimidine core and subsequent functionalization.

## Biological Activity and Mechanism of Action

**YM-201636** is a highly potent inhibitor of PIKfyve kinase, an enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P<sub>2</sub>) and can also produce phosphatidylinositol 5-phosphate (PtdIns5P).[1][4] These phosphoinositides are crucial signaling lipids that regulate the fission and fusion of endosomes and lysosomes, thereby controlling endosomal trafficking and cellular homeostasis.[4]

By inhibiting PIKfyve, **YM-201636** disrupts these processes, leading to the formation of enlarged endosomes and vacuoles.[5][6] This disruption of endosomal sorting has been shown to interfere with several cellular functions, including retroviral budding and the trafficking of certain receptors.[6][7]

## Kinase Inhibitory Profile

The inhibitory activity of **YM-201636** against various kinases has been characterized, demonstrating its high selectivity for PIKfyve.

Target Kinase	IC <sub>50</sub>	Reference
PIKfyve	33 nM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
p110α (PI3Kα)	3.3 μM	<a href="#">[2]</a> <a href="#">[3]</a>
Fab1 (yeast PIKfyve)	>5 μM	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Type Ia PtdInsP Kinase	>2 μM	<a href="#">[2]</a>
Type IIγ PtdInsP Kinase	>10 μM	<a href="#">[2]</a>

## Cellular Effects

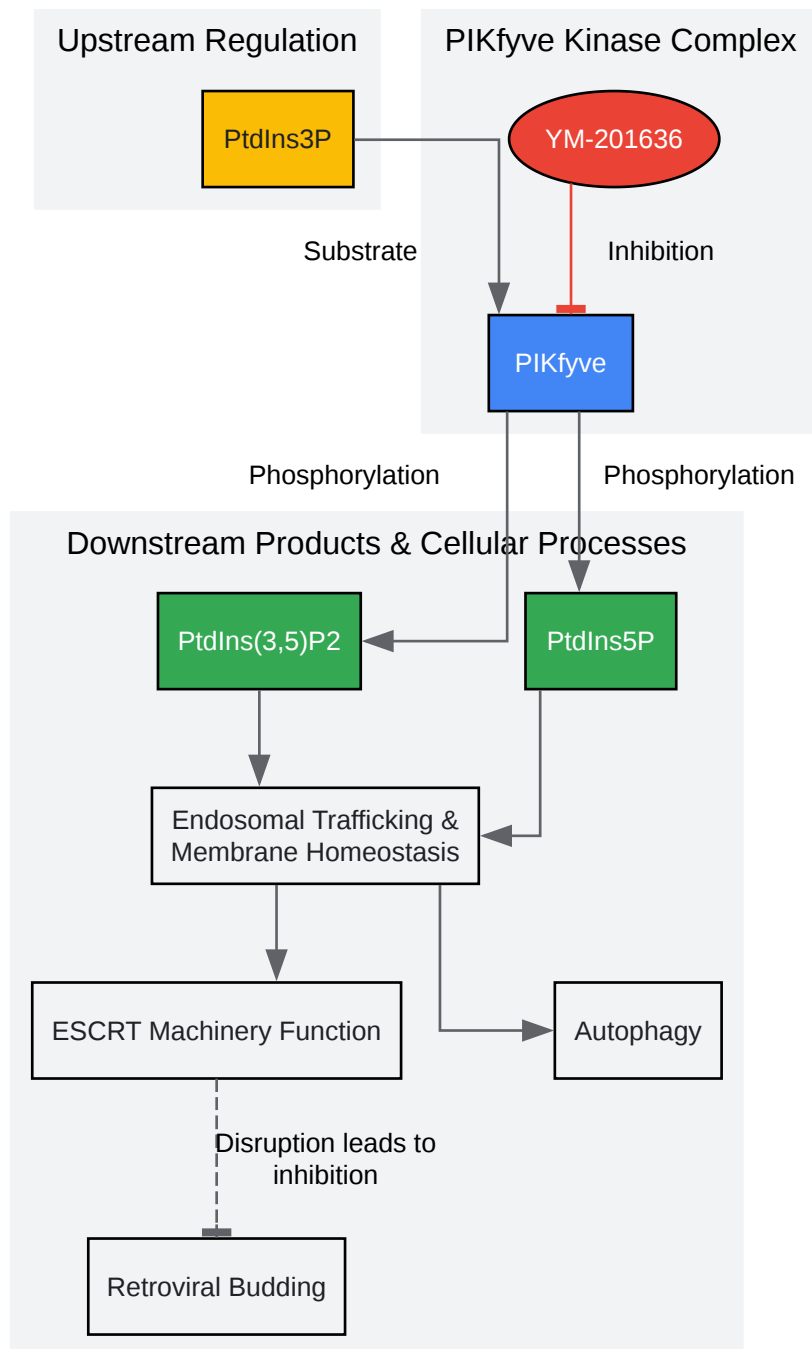
**YM-201636** exerts a range of effects on different cell types, stemming from its primary mechanism of PIKfyve inhibition.

Cellular Process	Cell Line(s)	Effect	Concentration	Reference
PtdIns(3,5)P <sub>2</sub> Production	NIH3T3	80% decrease	800 nM	[6]
PtdIns5P Production	3T3L1 adipocytes, HEK293, CHO-T	Preferential inhibition over PtdIns(3,5)P <sub>2</sub>	10-25 nM	[1][4]
Endosomal Trafficking	NIH3T3, MDCK	Impaired trafficking, formation of swollen vesicles	800 nM	[5][6]
Retroviral Budding	TEGH fibrosarcoma	80% reduction in virus release	800 nM	[5][6]
Glucose Uptake	3T3L1 adipocytes	Inhibition of basal and insulin-activated uptake	IC <sub>50</sub> = 54 nM	[8]
Autophagy	HepG2, Huh-7	Induction of autophagy	Not specified	[9]
Cell Proliferation	NSCLC cell lines (Calu-1, H1299, HCC827)	Inhibition of proliferation	IC <sub>50</sub> = 11.07-74.95 μM (72h)	[9]

## Signaling Pathways

The primary signaling pathway affected by **YM-201636** is the PIKfyve-mediated synthesis of PtdIns(3,5)P<sub>2</sub> and PtdIns5P. Inhibition of this pathway has downstream consequences on endosomal sorting and trafficking, which in turn can impact other signaling cascades.

## PIKfyve Signaling Pathway



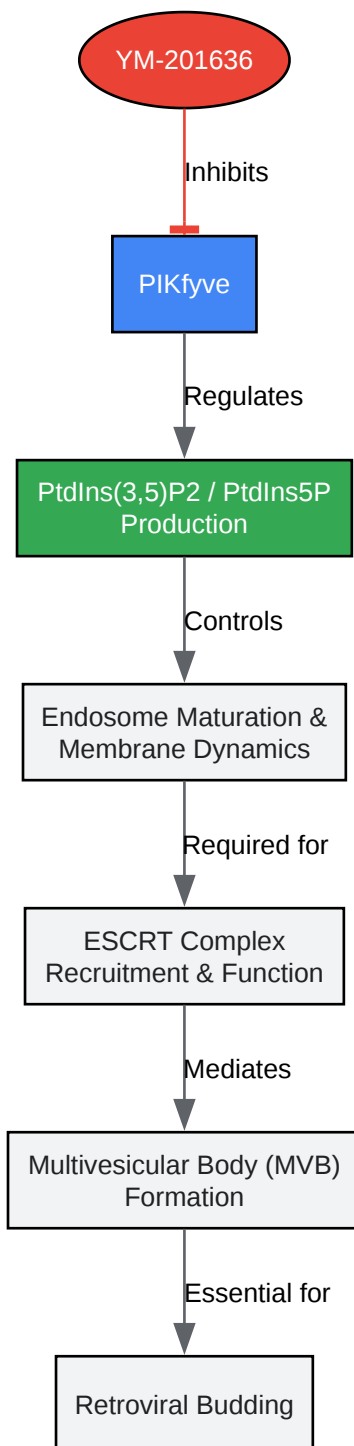
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Caption: PIKfyve phosphorylates PtdIns3P to produce PtdIns(3,5)P<sub>2</sub> and PtdIns5P.

The Endosomal Sorting Complexes Required for Transport (ESCRT) machinery is crucial for the formation of multivesicular bodies and the budding of some enveloped viruses.<sup>[7]</sup> **YM-**

**201636**-mediated inhibition of PIKfyve disrupts the normal function of the ESCRT pathway, leading to impaired retroviral release.[6][7]

#### Impact of YM-201636 on the ESCRT Pathway



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Caption: **YM-201636** inhibits PIKfyve, disrupting endosomal maturation and ESCRT function.

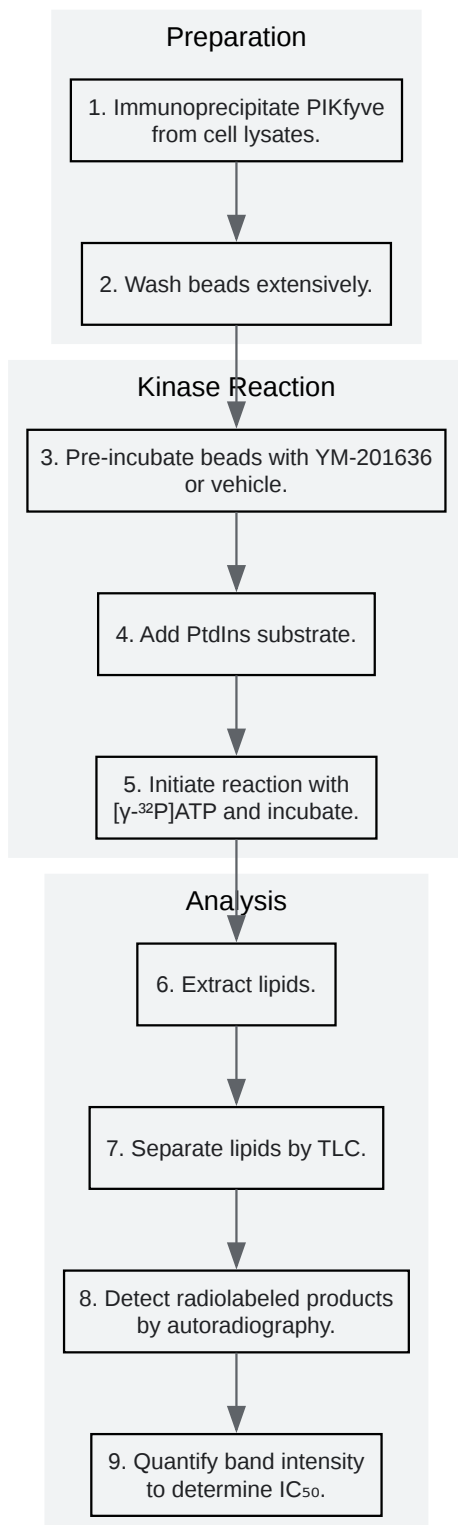
## Experimental Protocols

The following are detailed methodologies for key experiments involving **YM-201636**, based on published literature.

### In Vitro PIKfyve Kinase Assay

This protocol is adapted from methodologies used to determine the  $IC_{50}$  of **YM-201636** against PIKfyve.[\[10\]](#)

## In Vitro PIKfyve Kinase Assay Workflow



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Caption: Workflow for determining PIKfyve kinase activity in vitro.



**Materials:**

- Cell lysate containing PIKfyve
- Anti-PIKfyve antibody
- Protein A/G-Sepharose beads
- **YM-201636**
- Phosphatidylinositol (PtdIns)
- [ $\gamma$ - $^{32}$ P]ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA)
- Lipid extraction reagents (e.g., chloroform, methanol, HCl)
- TLC plates and developing solvent

**Procedure:**

- Immunoprecipitation: Incubate cell lysates with anti-PIKfyve antibody overnight at 4°C. Add Protein A/G-Sepharose beads and incubate for an additional 1-2 hours.
- Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer and then with kinase assay buffer.
- Pre-incubation with Inhibitor: Resuspend the beads in kinase assay buffer containing various concentrations of **YM-201636** or vehicle (DMSO) and pre-incubate for 15 minutes at 37°C.
- Substrate Addition: Add sonicated PtdIns to the reaction mixture.
- Kinase Reaction: Initiate the reaction by adding [ $\gamma$ - $^{32}$ P]ATP. Incubate for 15-30 minutes at 37°C.
- Lipid Extraction: Stop the reaction and extract the lipids.

- **TLC Analysis:** Spot the extracted lipids onto a TLC plate and develop using an appropriate solvent system to separate the different phosphoinositides.
- **Detection and Quantification:** Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Quantify the intensity of the bands corresponding to the product to determine the level of kinase activity and calculate the IC<sub>50</sub> value for **YM-201636**.  
[10]

## Retroviral Budding Assay

This protocol is based on the methodology used to assess the effect of **YM-201636** on retrovirus release.[5][6]

Materials:

- TEGH human fibrosarcoma cells producing ecotropic retrovirus
- Cell culture medium and supplements
- **YM-201636**
- Reverse transcriptase activity assay kit

Procedure:

- **Cell Seeding:** Plate TEGH cells at an appropriate density and allow them to adhere overnight.
- **Treatment:** Treat the cells with 800 nM **YM-201636** or vehicle (DMSO) for a specified period (e.g., 24 hours).
- **Supernatant Collection:** Collect the cell culture supernatant.
- **Virus Quantification:** Quantify the amount of virus released into the supernatant using a reverse transcriptase activity assay.
- **Data Analysis:** Compare the reverse transcriptase activity in the supernatant of **YM-201636**-treated cells to that of vehicle-treated cells to determine the percentage of inhibition of viral

budding.[5]

## Conclusion

**YM-201636** is a valuable research tool for elucidating the roles of PIKfyve and its downstream signaling pathways in various cellular processes. Its high potency and selectivity make it a powerful agent for studying endosomal trafficking, autophagy, and viral replication. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted functions of PIKfyve and the potential therapeutic applications of its inhibitors.

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